5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one
Description
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a propan-2-ylpyrazole moiety at position 6 and an amino group at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, though specific biological data remain unreported in the literature .
Properties
IUPAC Name |
5-amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(2)15-9(5-6-13-15)11-8(12)3-4-10(16)14-11/h5-8,11H,3-4,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPPYRWXPJTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one has been investigated for its potential therapeutic effects, particularly in antimicrobial, anticancer, and enzyme inhibition studies.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 5.0 |
| Compound B | E. coli | 18 | 7.5 |
| 5-Amino... | Bacillus subtilis | 15 | 10.0 |
Anticancer Potential
The compound's structure suggests potential anticancer properties, as piperidine derivatives are often associated with anticancer activity. Molecular docking studies have indicated favorable interactions with targets involved in cancer cell proliferation .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 12.4 | 15.0 |
| Urease | 8.5 | 10.0 |
Computational Studies
Computational methods, including molecular docking simulations, have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action and guide further synthesis of analogs with improved efficacy .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Prabhakar et al., several derivatives of piperidine were synthesized and tested for antimicrobial activity using the disc diffusion method. The results demonstrated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds related to 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one. It was found that these compounds effectively inhibited acetylcholinesterase activity, making them potential candidates for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity: The propan-2-ylpyrazole group in the target compound increases lipophilicity compared to the ethylpyrazole analog (C₁₀H₁₆N₄O, MW 220.26) due to its larger alkyl chain . This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen-Bonding Capacity: The amino group at position 5 in all compounds enables hydrogen bonding, critical for target interactions. The piperidin-4-yl analog (C₁₀H₁₉N₃O, MW 197.28) contains a secondary amine, offering additional hydrogen-bonding sites compared to pyrazole-substituted derivatives .
Steric and Electronic Effects: The propan-2-ylpyrazole group introduces steric hindrance, which may influence binding to enzymatic pockets or receptors.
Research Tools and Methodologies
- Crystallography : Programs like SHELX and PHENIX are widely used for structural determination of small molecules and macromolecules, respectively .
- Wavefunction Analysis : Software such as Multiwfn enables detailed electronic property analysis, which could elucidate charge distribution and reactivity differences among analogs .
Biological Activity
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
IUPAC Name: (5R,6R)-5-amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one
InChI Key: FHFPPYRWXPJTOU-LDYMZIIASA-N
The compound features a piperidine ring substituted with an amino group and a pyrazole moiety, which contributes to its unique chemical properties and biological activity.
The biological activity of 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one is primarily attributed to its ability to interact with specific molecular targets. The amino and pyrazole groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme or receptor activity. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Research indicates that pyrazole derivatives, including 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one, exhibit significant antitumor properties. They have been shown to inhibit key pathways involved in tumor growth:
- BRAF(V600E) Inhibition: Effective against mutations in the BRAF gene associated with melanoma.
- EGFR Inhibition: Modulates epidermal growth factor receptor pathways, crucial for many cancers.
- Telomerase Activity: Inhibits telomerase, an enzyme that allows cancer cells to replicate indefinitely.
A study highlighted the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines, suggesting enhanced cytotoxicity and potential for improved treatment outcomes .
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), reducing inflammation in various models. This property makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one has shown antimicrobial activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Low |
These findings suggest potential applications in developing new antimicrobial agents .
Research Findings and Case Studies
- Study on Antitumor Effects : A series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Research : In a controlled study, 5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one was evaluated for its ability to reduce inflammation markers in animal models of arthritis. The compound demonstrated a notable reduction in swelling and pain indicators compared to controls .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. It was noted that modifications in the pyrazole structure could enhance its antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
